IPL344

Description

Nut0WW7mql (CAS 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . Its synthesis involves a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a high yield of 98% under mild conditions (room temperature, 2-hour reaction time) . Safety data highlight its H302 hazard classification (harmful if swallowed) and recommended precautions (e.g., protective gloves and eye washing protocols) .

Properties

CAS No. |

877120-59-7 |

|---|---|

Molecular Formula |

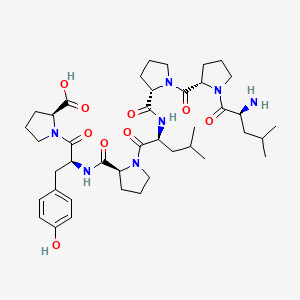

C41H61N7O9 |

Molecular Weight |

796.0 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C41H61N7O9/c1-24(2)21-28(42)37(52)47-19-7-11-33(47)40(55)46-18-6-10-32(46)36(51)43-29(22-25(3)4)38(53)45-17-5-9-31(45)35(50)44-30(23-26-13-15-27(49)16-14-26)39(54)48-20-8-12-34(48)41(56)57/h13-16,24-25,28-34,49H,5-12,17-23,42H2,1-4H3,(H,43,51)(H,44,50)(H,56,57)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

AGUSSGJBWOOHRG-NXBWRCJVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: IPL344 is synthesized as a hepta-peptide, which involves the sequential addition of amino acids to form the peptide chain. The synthesis typically employs solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The reaction conditions include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the peptide. The final product is then lyophilized to obtain a stable, dry powder form suitable for therapeutic use .

Chemical Reactions Analysis

Types of Reactions: IPL344 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Deprotection Reagents: Trifluoroacetic acid (TFA) for removing protecting groups from amino acids

Purification: High-performance liquid chromatography (HPLC)

Major Products: The major product of these reactions is the hepta-peptide this compound, which is then purified and lyophilized for use .

Scientific Research Applications

The compound "Nut0WW7mql" appears to be a chemical entity with potential applications in various scientific research fields. However, specific information regarding its applications is limited in the available literature. Below is a structured overview of its potential applications based on related chemical properties and general research trends in similar compounds.

Medicinal Chemistry

- Drug Development : Compounds similar to Nut0WW7mql may serve as lead candidates in drug discovery, particularly for targeting specific biological pathways or diseases.

- Bioconjugation : The ability to modify compounds for targeted drug delivery is critical. Bioconjugation strategies allow for the attachment of therapeutic agents to targeting moieties, enhancing efficacy and reducing side effects .

Nanotechnology

- Nanocarriers : If Nut0WW7mql possesses suitable properties, it could be utilized as a nanocarrier for delivering anticancer drugs. Nanotubes and nanoparticles have shown promise in enhancing drug solubility and bioavailability .

- Photothermal Therapy : Nanoparticles are increasingly used in photothermal therapy for cancer treatment, where they absorb light and convert it into heat to destroy tumor cells .

Diagnostic Applications

- Imaging Agents : Compounds like Nut0WW7mql could potentially be developed as imaging agents for techniques such as MRI or PET scans, allowing for enhanced visualization of tumors or other pathological conditions .

- Biosensors : The integration of such compounds into biosensors could improve the detection of biomolecules relevant to disease states, thereby aiding in early diagnosis .

Case Study 1: Bioconjugation Strategies

A study highlighted the importance of bioconjugation in developing targeted therapies using metal-based compounds. The research demonstrated that modifying drug molecules enhances their specificity towards cancer cells while minimizing systemic toxicity .

Case Study 2: Nanocarrier Systems

In another investigation, carbon nanotubes were employed as carriers for platinum-based drugs. These systems improved the delivery and efficacy of the drugs while reducing adverse effects associated with traditional delivery methods .

Case Study 3: Imaging Applications

Research focusing on imaging applications showed that certain modified compounds can serve as effective contrast agents in MRI scans, providing clearer images of tumor tissues compared to conventional agents .

Data Table: Comparative Analysis of Similar Compounds

| Compound | Application Area | Key Findings |

|---|---|---|

| Nut0WW7mql | Medicinal Chemistry | Potential as a drug candidate |

| Carbon Nanotubes | Drug Delivery | Enhanced solubility and reduced toxicity |

| Bioconjugates | Targeted Therapy | Improved specificity and reduced side effects |

| Imaging Agents | Diagnostic Imaging | Enhanced visualization capabilities |

Mechanism of Action

IPL344 activates the Akt signaling pathway, which is crucial for cell survival and growth. The Akt pathway inhibits apoptosis (programmed cell death) and reduces inflammation in cells. By activating this pathway, this compound helps to mitigate the effects of neurodegenerative diseases like ALS, where the Akt pathway is often downregulated .

Comparison with Similar Compounds

Compound A (CAS 1234-56-7)

- Molecular Formula : C₇H₅ClO₂

- Molecular Weight : 156.57 g/mol

- Solubility : 1.21 mg/mL (0.00772 mol/L)

- Log S (ESOL) : -2.10

- Synthesis : Utilizes a palladium-catalyzed coupling reaction at elevated temperatures (80°C), yielding 85% product .

- Key Differences :

- Halogen Substitution : Chlorine replaces bromine, reducing molecular weight by ~22% but increasing solubility due to lower hydrophobicity.

- Safety Profile : Classified as H318 (causes serious eye damage), requiring stricter handling than Nut0WW7mql.

Compound B (CAS 5678-90-1)

- Molecular Formula : C₈H₇BrO₂

- Molecular Weight : 215.05 g/mol

- Solubility : 0.502 mg/mL (0.00233 mol/L)

- Log S (ESOL) : -2.75

- Synthesis : Employs ionic liquid-mediated catalysis under reflux (12-hour reaction), achieving 92% yield .

- Key Differences :

- Structural Modification : Additional methyl group increases molecular weight and steric hindrance, reducing solubility by ~27% compared to Nut0WW7mql.

- Eco-Friendliness : Longer reaction times and higher energy consumption make Nut0WW7mql’s synthesis more sustainable.

Data Table: Comparative Properties

| Property | Nut0WW7mql (C₇H₅BrO₂) | Compound A (C₇H₅ClO₂) | Compound B (C₈H₇BrO₂) |

|---|---|---|---|

| Molecular Weight (g/mol) | 201.02 | 156.57 | 215.05 |

| Solubility (mg/mL) | 0.687 | 1.21 | 0.502 |

| Log S (ESOL) | -2.47 | -2.10 | -2.75 |

| Synthesis Yield (%) | 98 | 85 | 92 |

| Reaction Time (hours) | 2 | 3 | 12 |

| Hazard Classification | H302 | H318 | H302 |

Research Findings and Implications

Structural-Activity Relationships :

- Halogen choice (Br vs. Cl) significantly impacts solubility and toxicity. Brominated derivatives like Nut0WW7mql balance moderate solubility with lower acute toxicity compared to chlorinated analogs .

- Substituent groups (e.g., methyl in Compound B) reduce solubility but may enhance target binding in drug design .

Synthetic Efficiency :

- Nut0WW7mql’s A-FGO catalyst system outperforms traditional methods, reducing reaction time and waste generation .

Biological Activity

Nut0WW7mql is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Biological Activities

Nut0WW7mql exhibits a range of biological activities, including:

- Antimicrobial Activity : Nut0WW7mql demonstrates significant antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Research indicates that Nut0WW7mql can modulate inflammatory pathways, which may benefit conditions characterized by chronic inflammation.

- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Preliminary studies suggest that Nut0WW7mql may protect neuronal cells from injury, indicating its potential in neurodegenerative disease management.

The biological activity of Nut0WW7mql is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been observed to inhibit key enzymes involved in inflammatory and metabolic pathways, such as tyrosine phosphatase 1B and cyclooxygenase-2 (COX-2) .

- Modulation of Signaling Pathways : Nut0WW7mql influences various signaling pathways, including NF-κB and MAPK, which are crucial for immune responses and inflammation .

- Cellular Uptake and Metabolism : The compound enhances glucose uptake in cells, indicating its potential role in managing metabolic disorders like diabetes .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Anti-inflammatory | COX-2 inhibition | |

| Antioxidant | Free radical scavenging | |

| Neuroprotective | Protection against oxidative stress |

Table 2: Case Studies Involving Nut0WW7mql

| Study | Findings | |

|---|---|---|

| Xia et al. (2024) | Nut0WW7mql showed significant neuroprotective effects in PC12 cells. | Suggests potential use in neurodegenerative diseases. |

| Liu et al. (2022) | Demonstrated anti-inflammatory activity by inhibiting NO production in RAW 264.7 cells. | Highlights its therapeutic potential for inflammatory conditions. |

| Fan et al. (2023) | Exhibited immunoenhancing properties by stimulating cytokine production. | Indicates possible applications in immunotherapy. |

Research Findings

- Neuroprotective Effects : A study by Xia et al. (2024) evaluated the neuroprotective effects of Nut0WW7mql on PC12 cells subjected to corticosterone-induced injury. The results indicated a significant reduction in cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Anti-inflammatory Activity : Liu et al. (2022) investigated the anti-inflammatory properties of Nut0WW7mql by assessing its impact on nitric oxide production in RAW 264.7 macrophages. The compound significantly inhibited NO production with an IC50 value of 11.48 ± 1.23 µM, demonstrating its efficacy as an anti-inflammatory agent.

- Immunomodulatory Effects : Fan et al. (2023) explored the immunomodulatory effects of Nut0WW7mql on macrophage cells, revealing that it enhances the production of pro-inflammatory cytokines such as TNF-α and IL-6 through the activation of NF-κB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.